(+)-Cytisine

Nicotinic Receptor Binding Stereoselectivity Enantiomeric Differentiation

Researchers studying nicotinic receptor pharmacology require stereochemically defined controls to avoid confounding results from high-affinity (-)-cytisine. (+)-Cytisine (CAS 55821-72-2) solves this as the low-affinity enantiomeric probe. - α4β2 nAChR Ki >260-fold higher than (-)-cytisine; ideal negative control in calcium flux or electrophysiology assays. - Chiral scaffold (1S,5R) for asymmetric synthesis and enantiocomplementary building blocks. - High purity (>95%) with documented specifications; immediate supply chain certainty for R&D.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 55821-72-2
Cat. No. B12840478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Cytisine
CAS55821-72-2
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC=CC(=O)N3C2
InChIInChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m1/s1
InChIKeyANJTVLIZGCUXLD-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Cytisine Chiral Alkaloid Profile


(+)-Cytisine (CAS 55821-72-2), the non-natural enantiomer of the alkaloid cytisine, is a chiral quinolizidine derivative that binds to nicotinic acetylcholine receptors (nAChRs) [1]. Unlike its naturally occurring (−)-counterpart, (+)-cytisine exhibits substantially lower affinity for the α4β2 nAChR subtype, making it a valuable tool for enantioselectivity studies and a versatile chiral building block in asymmetric synthesis [2]. The compound is available in high purity (>95%) and is primarily utilized in neuroscience research, medicinal chemistry, and synthetic methodology development .

Stereochemical tool
Non-natural enantiomer for enantioselectivity studies on nicotinic receptors
Chiral synthon
Modular chiral building block for asymmetric synthesis of piperidine scaffolds
Control ligand
Low-affinity control for α4β2 nAChR functional assays, minimizing confounding activation

Substitution Limitations of (+)-Cytisine


Nicotinic receptor ligands exhibit pronounced stereoselectivity in both binding and functional activity. The enantiomers of cytisine differ by over two orders of magnitude in α4β2 nAChR affinity, precluding direct substitution in experiments requiring a low-affinity control or enantiomeric probe [1]. Furthermore, (+)-cytisine serves as a distinct chiral scaffold in asymmetric synthesis, where the absolute stereochemistry dictates the outcome of enantioselective transformations [2]. The use of the incorrect enantiomer would invalidate stereochemical conclusions, confound binding studies, and yield erroneous structure–activity relationship data [1].

Enantiomeric binding mismatch
α4β2 nAChR affinity differs substantially from natural (−)-cytisine; using the wrong enantiomer may distort binding profile interpretation.
Inverse synthetic outcome
The absolute stereochemistry yields enantiocomplementary products; substitution with (−)-cytisine would invert the enantiomeric series in asymmetric transformations.
Stereochemical conclusion invalidation
Racemic or opposite-enantiomer contamination may erase stereoselectivity signals, confounding structure–activity relationship data.

(+)-Cytisine Comparative Evidence


Low-Affinity α4β2 nAChR Binding

(+)-Cytisine exhibits a Ki value of 0.79 ± 0.30 μM for the α4β2 nicotinic acetylcholine receptor subtype, representing a more than 260-fold reduction in affinity relative to the natural (−)-enantiomer (Ki = 3.0 ± 0.65 nM) [1]. This pronounced stereoselectivity establishes (+)-cytisine as a low-affinity control ligand that can be used to validate receptor subtype specificity and to probe the enantiomeric requirements of nicotinic receptor binding sites [1].

α4β2 nAChR Binding
Head-to-head
Ki = 0.79 ± 0.30 μM
≥260-fold lower affinity vs (−)-cytisine (Ki = 3.0 ± 0.65 nM)
Supports enantiomerically defined low-affinity control for α4β2 receptor studies.
Competition binding; recombinant α4β2 nAChR.
Nicotinic Receptor Binding Stereoselectivity Enantiomeric Differentiation

Inverse Stereochemistry in Asymmetric Synthesis

In desymmetrization reactions of prochiral phosphine boranes, derivatives of (−)-cytisine act as surrogates for (+)-sparteine, yielding chiral phosphine boranes with up to 92% enantiomeric excess [1]. This stereochemical outcome is enantiocomplementary to transformations mediated by the natural (−)-cytisine scaffold, meaning that (+)-cytisine-derived ligands provide access to the opposite enantiomeric series of products [1][2]. The modular synthesis of (+)-cytisine via Matteson homologations further enables the preparation of diverse chiral intermediates not readily accessible from the (−)-enantiomer [2].

Asymmetric Desymmetrization
Class-level
Up to 92% ee for phosphine boranes using (−)-cytisine derivatives as (+)-sparteine surrogates
Enantiocomplementary to (−)-cytisine scaffold; provides opposite enantiomeric series.
Desymmetrization of prochiral phosphine boranes; Matteson homologation strategy.
Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Low-Affinity Profile for Partial Agonist Studies

While (−)-cytisine acts as a partial agonist at α4β2 nAChRs (EC50 ≈ 1 μM) and exhibits subnanomolar binding affinity, the (+)-enantiomer's 260-fold lower affinity places it in a distinct pharmacological category [1][2]. This property makes (+)-cytisine particularly valuable for defining the lower boundary of structure–activity relationships and for identifying off-target interactions at nicotinic subtypes [2]. Unlike high-affinity ligands such as 3-bromocytisine (Ki = 10 pM for α4β2), (+)-cytisine's weak affinity minimizes confounding receptor activation in negative control experiments [3].

Low-Affinity Agonist Profile
Reported
Ki = 790 nM for α4β2
>79,000-fold lower vs 3-bromocytisine (Ki = 10 pM)
Defines lower SAR boundary; suitable negative control in functional assays.
Compared with (−)-cytisine (partial agonist) and high-affinity halogenated derivatives.
Nicotinic Receptor Pharmacology Partial Agonism Subtype Selectivity

Enantiomeric Purity for Chiral Applications

Commercially available (+)-cytisine is supplied with a minimum purity of 95%, with enantiomeric purity verified by chiral HPLC or polarimetry . In asymmetric synthesis, the presence of the (−)-enantiomer as a contaminant would erode enantioselectivity, reducing the maximum achievable enantiomeric excess (ee) of the desired product [1]. For instance, a 5% contamination with (−)-cytisine could theoretically reduce the ee of a product from 92% to as low as 83%, depending on the relative reaction rates [1].

Enantiomeric Purity
Data to verify
≥95% purity; enantiomerically enriched
Helps maintain expected ee in stereoselective transformations.
Verified by chiral HPLC or polarimetry; 5% contamination could reduce product ee ~9%.
Chiral Purity Analytical Chemistry Quality Control

(+)-Cytisine Validated Applications


Enantioselectivity Control for nAChR Binding

Investigators studying the pharmacology of novel nAChR ligands can employ (+)-cytisine as a stereochemically defined, low-affinity control. Because its α4β2 Ki is 260-fold higher than that of (−)-cytisine, any observed binding or functional activity that is not stereoselective can be distinguished from genuine, high-affinity interactions [1]. This is particularly critical when profiling candidate compounds for smoking cessation or neurological indications, where α4β2 subtype selectivity is a key driver of therapeutic index [2].

Asymmetric Synthesis of Pharmaceutical Intermediates

Synthetic chemists can use (+)-cytisine as a chiral pool starting material for the construction of enantiomerically pure piperidine-containing scaffolds. Its absolute stereochemistry (1S,5R) provides access to intermediates that are enantiocomplementary to those derived from (−)-cytisine, enabling the synthesis of both enantiomers of target molecules for structure–activity relationship campaigns [3]. The modular nature of the Matteson homologation approach further allows for diversification at late stages of synthesis [3].

Novel Chiral Ligands for Asymmetric Catalysis

Researchers designing new chiral ligands for transition-metal catalysis can utilize (+)-cytisine as a backbone for the preparation of diamines and phosphines. Derivatives of (−)-cytisine have already demonstrated utility as (+)-sparteine surrogates, achieving up to 92% ee in phosphine borane desymmetrizations [4]. The complementary stereochemical outcome afforded by the (+)-cytisine scaffold expands the toolbox of available chiral inducers for enantioselective transformations [4].

Negative Control for nAChR Functional Assays

In calcium flux or electrophysiological assays measuring α4β2 nAChR activation, (+)-cytisine's weak partial agonist activity (or lack thereof) makes it an ideal negative control. This contrasts with (−)-cytisine, which can produce significant receptor activation (EC50 ≈ 1 μM) and might confound interpretation of partial agonist efficacy [5]. The use of (+)-cytisine helps ensure that observed agonist effects are not due to nonspecific or enantiomer-independent mechanisms [5].

Application
Selection Property
Validation Focus
Enantioselective nAChR ligand profiling
Stereochemical identity and low-affinity binding profile
Verify binding selectivity against (−)-cytisine; confirm absence of residual partial agonism
Asymmetric synthesis of piperidine-containing intermediates
Absolute (1S,5R) configuration and enantiomeric purity
Confirm enantiomeric excess of derived products; compare with (−)-cytisine-based outcomes
Design of novel chiral diamine/phosphine ligands
Rigid quinolizidine backbone and stereochemical control
Evaluate enantioselectivity in desymmetrization or cross-coupling reactions
Functional assay negative control for α4β2 nAChR
Weak partial agonist profile and low receptor activation
Demonstrate lack of agonist-driven response in calcium flux or electrophysiology readouts

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